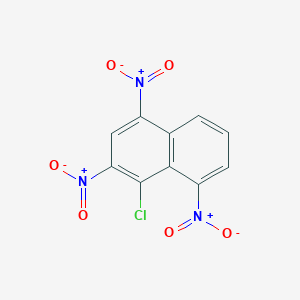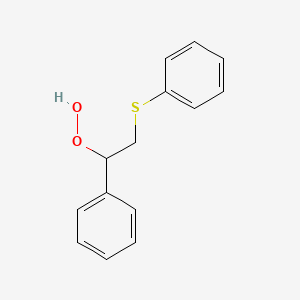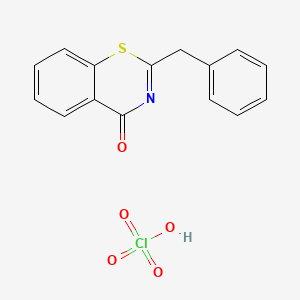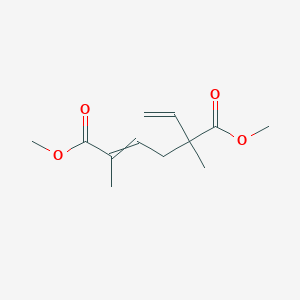
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is a diester derivative of hexenedioic acid, characterized by the presence of ethenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 5-ethenyl-2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethenyl-2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of dimethyl 5-ethyl-2,5-dimethylhex-2-enedioate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Scientific Research Applications
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-dimethylhex-2-enedioate
- Dimethyl 5-ethenylhex-2-enedioate
- Dimethyl 5-ethenyl-2,5-dimethylhexanoate
Uniqueness
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is unique due to the presence of both ethenyl and dimethyl groups, which confer distinct chemical properties
Properties
CAS No. |
91664-09-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate |
InChI |
InChI=1S/C12H18O4/c1-6-12(3,11(14)16-5)8-7-9(2)10(13)15-4/h6-7H,1,8H2,2-5H3 |
InChI Key |
LRTRHGNRHWZLTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C=C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)

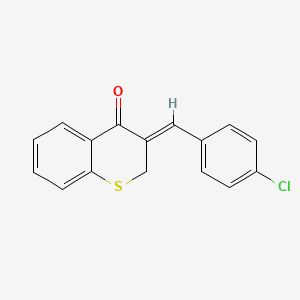

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
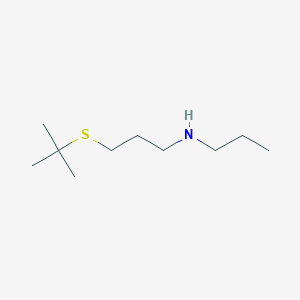
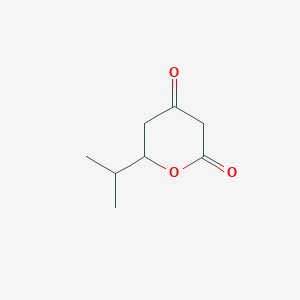
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

